

Core Pharmacological Data of VX-702

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: VX-702

CAS No.: 745833-23-2

Cat. No.: S548806

Get Quote

The table below summarizes the essential quantitative data for **VX-702**, providing a quick reference for its activity and properties.

Parameter	Value / Range	Context / Assay Details
Primary Target & IC ₅₀	p38α MAPK: 4 - 20 nM [1] [2]	Direct enzyme inhibition; 14-fold selective for p38α over p38β [3] [1].
Cellular IC ₅₀ (Sample)	0.015 - 24.734 μM [3]	Growth inhibition assays across various human cell lines (e.g., HOP-62: 0.01543 μM; A549: 21.2811 μM).

| **Cytokine Inhibition (IC₅₀)** | • IL-6: **59 ng/mL** • TNFα: **99 ng/mL** • IL-1β: **122 ng/mL** [1] | Ex vivo blood assay primed with LPS [1] [2]. | | **In Vivo Efficacy (Rodent)** | **10 - 50 mg/kg** [4] [2] | Dosing in disease models (e.g., 20 mg/kg i.p. for post-operative pain; 5 mg/kg p.o. for arthritis). | | **Molecular Weight** | **404.3 g/mol** [3] [5] [1] | Chemical formula: C₁₉H₁₂F₄N₄O₂[cite:2] [1]. | | **CAS Number** | 745833-23-2 / 479543-46-9 [5] [1] | Identifier for the chemical compound. |

Experimental Protocols & Applications

Here are detailed methodologies for key experiments referencing **VX-702**, which you can adapt for your research.

In Vitro Platelet Activation Assay

This protocol is used to study the effect of **VX-702** on p38 MAPK pathway activation in platelets [2].

- **Cell Preparation:** Prepare gel-filtered platelets from healthy human donors.
- **Compound Treatment:** Pre-incubate platelets with **1 μ M VX-702** (from a DMSO stock solution) prior to stimulation [1] [2].
- **Stimulation:** Activate platelets with agonists such as thrombin, SFLLRN, AYPGKF, U46619, or collagen.
- **Analysis:** Measure the inhibition of p38 activation. **VX-702** demonstrates an IC_{50} of **4 to 20 nM** in this assay and does not affect platelet aggregation induced by the agonists themselves [1] [2].

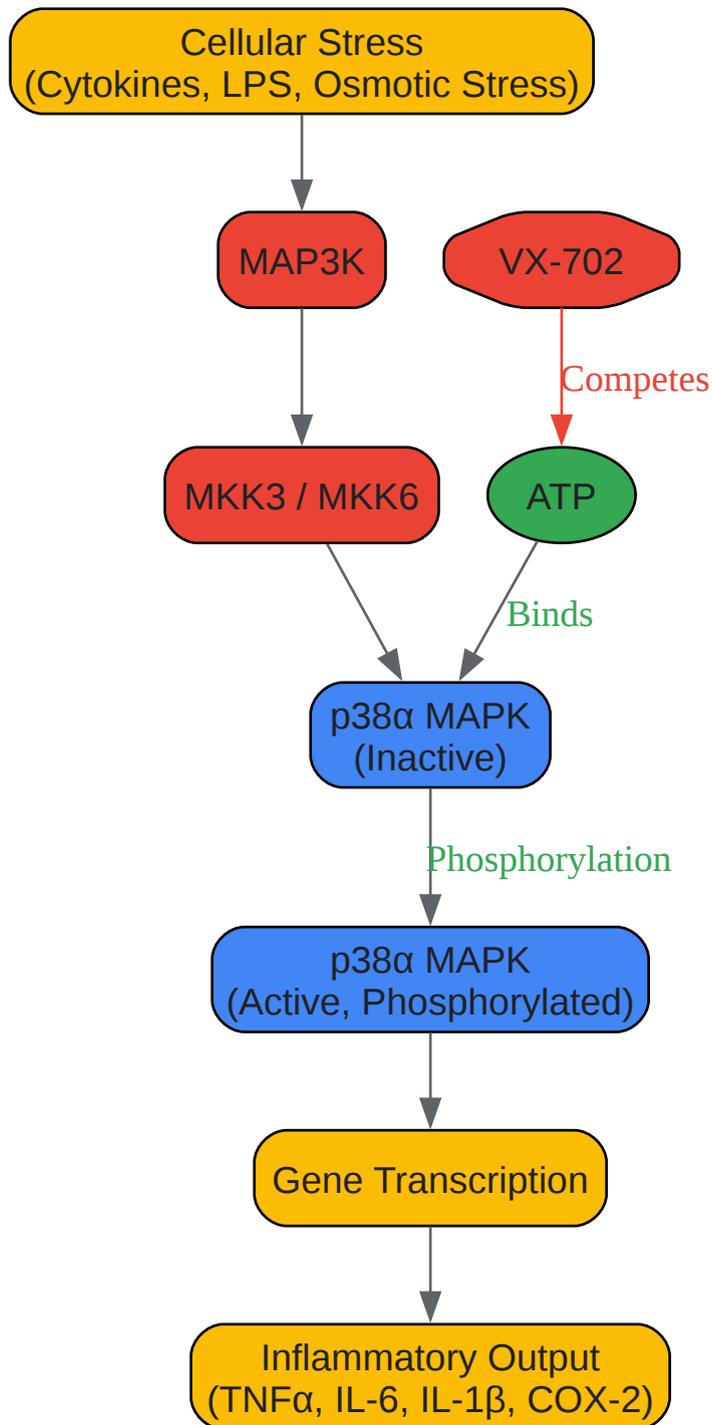
In Vivo Post-Operative Pain Model

This protocol describes the use of **VX-702** in a rat model of post-incisional pain hypersensitivity [4].

- **Animal Model:** Use male Sprague-Dawley rats (200-250 g).
- **Surgery:** Perform a plantar incision on the left paw under general anesthesia (e.g., 2% isoflurane) to induce pain hypersensitivity.
- **Drug Administration:**
 - Prepare **VX-702** by dissolving it in 10% DMSO [4].
 - Administer **20 mg/kg** of **VX-702** intraperitoneally.
 - A common dosing schedule is to administer the drug prior to surgery, and then again on day 1 and day 2 after the incision [4].
- **Behavioral Analysis:**
 - Perform blinded behavioral tests to measure mechanical and thermal sensitivity.
 - Assess mechanical sensitivity using von Frey filaments applied to the incision point on the paw. The withdrawal threshold is defined as the lowest force that elicits a clear withdrawal response at least twice in 10 applications [4].

p38 MAPK Signaling Pathway and VX-702 Mechanism

The following diagram illustrates the p38 MAPK signaling cascade and the mechanism by which **VX-702** exerts its inhibitory effect.



p38 MAPK Signaling Pathway and VX-702 Inhibition

[Click to download full resolution via product page](#)

The diagram shows that **VX-702** is an ATP-competitive inhibitor that selectively targets the p38α MAPK isoform. It binds to the enzyme, preventing ATP from binding and subsequent phosphorylation/activation of

the pathway. This inhibition blocks the downstream production of pro-inflammatory mediators like TNF α , IL-6, and IL-1 β [1] [4] [6].

Research Context and Development Status

While **VX-702** demonstrated **modest efficacy** in clinical trials for rheumatoid arthritis, its development, along with many other p38 α inhibitors, has been hampered by challenges. These include limited long-term efficacy, a transient reduction in biomarkers like C-reactive protein, and toxicity concerns, leading to a lack of progression to phase III trials [6]. However, research continues to explore its potential in other areas, such as **managing post-operative pain**, where its efficacy has been demonstrated in animal models [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. VX-702 | p38 α MAPK Inhibitor [medchemexpress.com]
2. VX-702 - Selective P38 MAPK Inhibitor [apexbt.com]
3. VX-702 | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]
4. Critical Role of p Subclass in the Development of Pain... 38 α MAPK [pmc.ncbi.nlm.nih.gov]
5. - VX | CAS:479543-46-9 | 702 ... | Manufacturer BioCrick P 38 α MAPK [biocrick.com]
6. "Go upstream, young man": lessons learned from the p38 saga [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Core Pharmacological Data of VX-702]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548806#vx-702-p38-mapk-ic50-value>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com